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Compound of Interest

Compound Name: Nvs-cecr2-1

Cat. No.: B609692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target selectivity profile of

Nvs-cecr2-1, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region,

Candidate 2 (CECR2) bromodomain. This guide is intended for researchers, scientists, and

drug development professionals interested in the molecular interactions and therapeutic

potential of this chemical probe.

Introduction
Nvs-cecr2-1 is a small molecule inhibitor targeting the bromodomain of CECR2, a non-BET

(Bromodomain and Extra-Terminal domain) family member.[1][2] Bromodomains are protein

modules that recognize acetylated lysine residues on histones and other proteins, playing a

crucial role in the regulation of gene transcription.[3][4] CECR2 is involved in chromatin

remodeling, DNA damage response, and has been identified as a key regulator in neurulation

and cancer metastasis through its interaction with the NF-κB signaling pathway.[5][6][7] Nvs-
cecr2-1 serves as a critical tool for elucidating the biological functions of CECR2 and exploring

its potential as a therapeutic target.

Quantitative Target Selectivity Profile
Nvs-cecr2-1 exhibits high affinity for the CECR2 bromodomain and remarkable selectivity over

other bromodomains. The following tables summarize the available quantitative data on its

binding affinity and selectivity.
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Table 1: On-Target Binding Affinity of Nvs-cecr2-1 for CECR2

Parameter Value Assay Method Reference

IC50 47 nM AlphaScreen [2][5][8][9]

KD 80 nM
Isothermal Titration

Calorimetry (ITC)
[2][5][8][9]

Table 2: Selectivity Profile of Nvs-cecr2-1

While Nvs-cecr2-1 has been screened against a panel of 48 bromodomains and demonstrated

high selectivity, comprehensive quantitative data (IC50 or KD values) for the entire panel are

not publicly available.[8][10] The available information indicates no significant cross-reactivity.

[8][11] Thermal shift assays have shown only weak interactions with BRD4 and BRD7, which

were not confirmed by AlphaScreen assays.[8]

Off-Target Interaction Assay Method Reference

Broad panel of 48

bromodomains

No cross-reactivity

reported
Not specified [8][10]

BRD4

Weak thermal shift

(1.73 °C), no strong

interaction in

AlphaScreen

Differential Scanning

Fluorimetry (DSF),

AlphaScreen

[8]

BRD7

Weak thermal shift

(1.21 °C), no strong

interaction in

AlphaScreen

Differential Scanning

Fluorimetry (DSF),

AlphaScreen

[8]

Kinases, Proteases,

Receptors

No significant

inhibition
Not specified [8][11]

Experimental Protocols
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Detailed methodologies for the key experiments used to characterize the selectivity profile of

Nvs-cecr2-1 are provided below. These are generalized protocols based on standard practices

for these assays.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for IC50 Determination
This assay measures the ability of a test compound to disrupt the interaction between a

bromodomain and a biotinylated, acetylated histone peptide.

Principle: Donor and acceptor beads are brought into proximity through the binding of a GST-

tagged bromodomain to the donor bead and a biotinylated histone peptide to the streptavidin-

coated acceptor bead. Laser excitation of the donor bead generates singlet oxygen, which, if in

close proximity, activates the acceptor bead to emit light. A competing compound will disrupt

this interaction, leading to a decrease in the light signal.

Protocol:

Reagent Preparation:

Prepare a 3x assay buffer.

Dilute the GST-tagged CECR2 bromodomain and the biotinylated acetylated histone H4

peptide in the assay buffer to their optimal concentrations (determined through titration

experiments).

Prepare a serial dilution of Nvs-cecr2-1 in DMSO and then dilute in assay buffer.

Assay Plate Setup (384-well format):

Add the test compound (Nvs-cecr2-1) or DMSO (vehicle control) to the wells.

Add the diluted CECR2 bromodomain to all wells.

Add the diluted biotinylated histone peptide to all wells.

Incubate the plate at room temperature for 30 minutes with gentle shaking.
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Bead Addition:

Dilute the Glutathione (GSH) acceptor beads in a detection buffer and add to all wells.

Incubate at room temperature for 30-60 minutes in the dark.

Dilute the Streptavidin donor beads in the detection buffer and add to all wells under

subdued light.

Signal Detection:

Incubate the plate at room temperature for 30-60 minutes in the dark.

Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis:

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for KD
Determination
ITC directly measures the heat change associated with a binding event, allowing for the

determination of the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Principle: A solution of the ligand (Nvs-cecr2-1) is titrated into a solution of the macromolecule

(CECR2 bromodomain) in the sample cell of a calorimeter. The heat released or absorbed

upon binding is measured after each injection.

Protocol:

Sample Preparation:

Express and purify the CECR2 bromodomain.

Prepare a concentrated solution of Nvs-cecr2-1.
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Dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis

buffer to ensure a precise buffer match. The final DMSO concentration should be identical

in both the protein and compound solutions.

ITC Experiment Setup:

Thoroughly clean the sample cell and the injection syringe.

Load the CECR2 bromodomain solution into the sample cell (typically 10-20 µM).

Load the Nvs-cecr2-1 solution into the injection syringe (typically 100-200 µM).

Equilibrate the system to the desired temperature (e.g., 25°C).

Titration:

Perform an initial small injection to account for artifacts, which is discarded during

analysis.

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing

to allow the signal to return to baseline.

Data Analysis:

Integrate the heat signal for each injection peak.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the KD, n, and ΔH.

Signaling Pathways and Experimental Workflows
CECR2 in the NF-κB Signaling Pathway
CECR2 plays a critical role in the activation of the NF-κB signaling pathway. It acts as an

epigenetic reader that recognizes and binds to the acetylated RelA subunit of the NF-κB

complex.[1] This interaction is crucial for enhancing the transcriptional activity of NF-κB, leading

to the expression of pro-inflammatory and pro-metastatic genes.[1][6] Inhibition of the CECR2
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bromodomain by Nvs-cecr2-1 can disrupt this interaction and suppress NF-κB-mediated gene

expression.[6]
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Caption: CECR2-mediated activation of the NF-κB signaling pathway.

Experimental Workflow for Target Engagement
To confirm that Nvs-cecr2-1 engages its target within a cellular context, a chromatin

fractionation assay can be performed. This experiment demonstrates the displacement of

CECR2 from chromatin upon treatment with the inhibitor.
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Caption: Workflow for Chromatin Fractionation Assay.
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Logical Relationship of Selectivity Determination
The determination of Nvs-cecr2-1's selectivity profile follows a logical progression from initial

high-throughput screening to detailed biophysical characterization.

Primary Screen
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Caption: Logical workflow for determining inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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